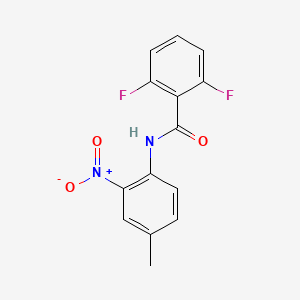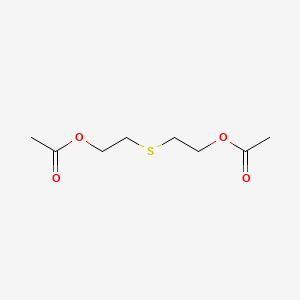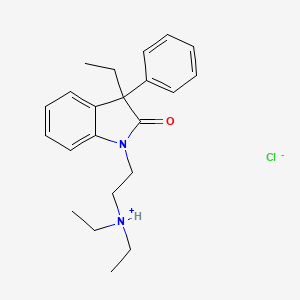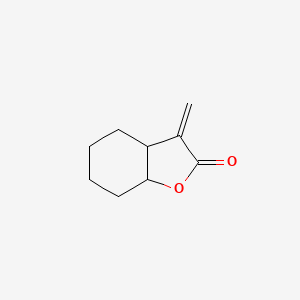
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group substituted with two fluorine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a nitro group at the 2 position of the aniline ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is typically purified through recrystallization or chromatography to achieve the desired purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2,6-Difluorobenzoyl)-4-methyl-2-aminoanilide.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitro group play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea: Known for its fungicidal activities.
N-2,6-Difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea:
Uniqueness
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its re
Properties
Molecular Formula |
C14H10F2N2O3 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,6-difluoro-N-(4-methyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-5-6-11(12(7-8)18(20)21)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |
InChI Key |
QTESFHYIGRLWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)



